Cas no 954097-20-2 (tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate)

tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate 化学的及び物理的性質
名前と識別子
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- tert-Butyl (6-(hydroxymethyl)-pyrimidin-4-yl)carbamate
- TERT-BUTYL (6-(HYDROXYMETHYL)PYRIMIDIN-4-YL)CARBAMATE
- tert-butyl 6-(hydroxymethyl)pyrimidin-4-ylcarbamate
- tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate
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- MDL: MFCD09952358
- インチ: InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)13-8-4-7(5-14)11-6-12-8/h4,6,14H,5H2,1-3H3,(H,11,12,13,15)
- InChIKey: QRORIDUDLAQZKS-UHFFFAOYSA-N
- SMILES: CC(C)(OC(NC1=NC=NC(CO)=C1)=O)C
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 5
tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DD364-200mg |
tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate |
954097-20-2 | 95+% | 200mg |
2083.0CNY | 2021-07-14 | |
TRC | B943533-2.5mg |
tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate |
954097-20-2 | 2.5mg |
$ 50.00 | 2022-06-06 | ||
TRC | B943533-25mg |
tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate |
954097-20-2 | 25mg |
$ 230.00 | 2022-06-06 | ||
Chemenu | CM165673-1g |
tert-Butyl (6-(hydroxymethyl)-pyrimidin-4-yl)carbamate |
954097-20-2 | 95% | 1g |
$961 | 2021-08-05 | |
Chemenu | CM165673-250mg |
tert-Butyl (6-(hydroxymethyl)-pyrimidin-4-yl)carbamate |
954097-20-2 | 95% | 250mg |
$289 | 2024-07-18 | |
Alichem | A089000346-250mg |
tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate |
954097-20-2 | 95% | 250mg |
$427.44 | 2023-08-31 | |
abcr | AB452411-1g |
tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate; . |
954097-20-2 | 1g |
€974.40 | 2025-02-21 | ||
Aaron | AR00IJPZ-250mg |
Tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate |
954097-20-2 | 95% | 250mg |
$205.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1259158-100mg |
tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate |
954097-20-2 | 95% | 100mg |
¥789.00 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBRB168-1g |
tert-butyl N-[6-(hydroxymethyl)pyrimidin-4-yl]carbamate |
954097-20-2 | 95% | 1g |
¥4212.0 | 2024-04-16 |
tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamateに関する追加情報
tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate: A Comprehensive Overview
The compound tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate, identified by the CAS number CAS No. 954097-20-2, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of carbamates, which are widely studied for their potential applications in drug development and agrochemicals. The structure of this molecule comprises a pyrimidine ring substituted with a hydroxymethyl group at position 6 and a tert-butyl carbamate group at position 4, making it a unique derivative with promising biological activity.
Recent studies have highlighted the importance of pyrimidine derivatives in medicinal chemistry, particularly due to their ability to modulate various biological targets such as kinases, proteases, and nucleic acid interactions. The presence of the hydroxymethyl group in this compound introduces additional functional diversity, potentially enhancing its bioavailability and target specificity. Moreover, the tert-butyl group serves as a protecting group, which is often utilized in organic synthesis to stabilize reactive intermediates and facilitate further modifications.
One of the most notable advancements in the research of tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate involves its application in antiviral therapies. Researchers have demonstrated that this compound exhibits potent inhibitory activity against several viral enzymes, making it a promising candidate for the development of antiviral drugs. Additionally, its structural versatility allows for further optimization through chemical modifications, which could lead to improved pharmacokinetic properties and enhanced therapeutic efficacy.
In terms of synthesis, the preparation of tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate typically involves multi-step reactions that include nucleophilic substitutions, condensations, and protection/deprotection strategies. The use of advanced catalytic systems and green chemistry principles has significantly improved the efficiency and sustainability of these synthetic routes. For instance, microwave-assisted synthesis has been employed to accelerate reaction times while maintaining high yields and product purity.
The biological evaluation of this compound has revealed its potential as an anticancer agent. Preclinical studies have shown that it can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. Furthermore, its ability to cross the blood-brain barrier suggests its potential utility in treating central nervous system disorders, although further investigations are required to confirm this hypothesis.
Another area of interest lies in the exploration of tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate's role as a building block for more complex molecular architectures. Its modular structure allows chemists to incorporate additional functional groups or bioisosteres, enabling the creation of novel compounds with tailored activities. This approach has been particularly fruitful in drug discovery programs targeting diseases with unmet medical needs.
In conclusion, tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate represents a valuable addition to the arsenal of chemical entities being explored for therapeutic applications. With ongoing research focusing on its synthesis optimization, biological characterization, and clinical potential, this compound holds great promise for advancing modern medicine.
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